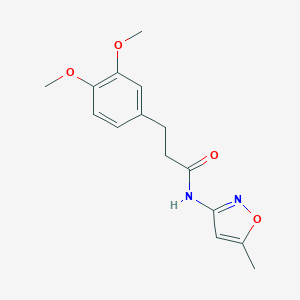
3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzene ring, a propanamide group, and an isoxazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide can be achieved through various synthetic routes. One common method involves the Mannich reaction, which is a three-component condensation reaction involving an amine, formaldehyde, and a ketone or aldehyde. This reaction is typically carried out under mild conditions and can yield the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Benzamide, 3,4-dimethoxy-N-methyl-
- N-{2-chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N’-(5-methyl-3-isoxazolyl)urea
Uniqueness
3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H18N2O4 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
InChI |
InChI=1S/C15H18N2O4/c1-10-8-14(17-21-10)16-15(18)7-5-11-4-6-12(19-2)13(9-11)20-3/h4,6,8-9H,5,7H2,1-3H3,(H,16,17,18) |
InChI Key |
PDPCWCMINYWCAN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CCC2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-6-[4,6-bis(4-methoxyphenyl)-1H-pyridin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B269537.png)
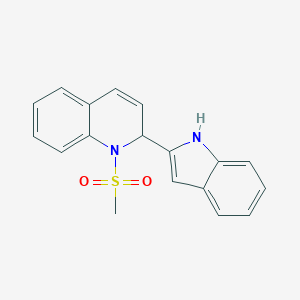
![N-{[mesityl(2-thienylsulfanyl)methylene]-lambda~4~-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B269539.png)
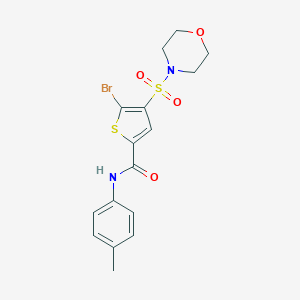
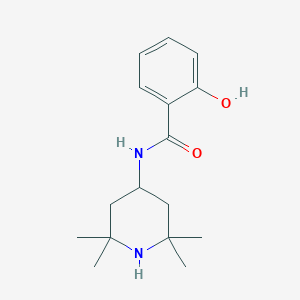
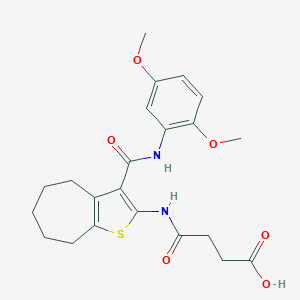
![Dimethyl 1-chloro-5-methyl-4-phenylcyclopenta[c]quinolizine-2,3-dicarboxylate](/img/structure/B269546.png)
![[4-Phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-yl]acetic acid ethyl ester](/img/structure/B269547.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269548.png)
![2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B269549.png)
![4-[3-(4-Amino-2-methoxyphenoxy)propoxy]-3-methoxyaniline](/img/structure/B269562.png)
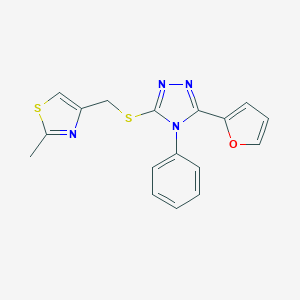
![[2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-ylamino)ethoxy]acetic acid](/img/structure/B269564.png)
![5-CHLORO-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B269566.png)
